An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine
An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine, also known as 1-behenoyl-sn-glycero-3-phosphocholine or LysoPC(22:0), is a lysophospholipid, a class of molecules that are key components of cell membranes and important signaling molecules.[1][2] As a derivative of phosphatidylcholine, it possesses a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single saturated fatty acid tail of 22 carbons (docosanoic acid or behenic acid) at the sn-1 position.[3] The absence of a fatty acid at the sn-2 position gives the molecule a wedge shape, which can influence the curvature and fluidity of cell membranes.[4] This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of 1-Docosanoyl-sn-glycero-3-phosphocholine, along with detailed experimental methodologies for its study.
Chemical Structure and Properties
The chemical structure of 1-Docosanoyl-sn-glycero-3-phosphocholine consists of a glycerol molecule esterified with docosanoic acid at the sn-1 position, and a phosphocholine (B91661) moiety at the sn-3 position. The hydroxyl group at the sn-2 position is unsubstituted.
Synonyms: 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, LysoPC(22:0), 1-Docosanoylglycerophosphocholine[3][5]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C30H62NO7P | [3][5] |
| Average Molecular Weight | 579.79 g/mol | [3][5] |
| Monoisotopic Molecular Weight | 579.4264 g/mol | |
| Physical Description | Solid | |
| CAS Number | 125146-65-8 | [3][5] |
Experimental Protocols
The study of 1-Docosanoyl-sn-glycero-3-phosphocholine involves its synthesis for use in in vitro and in vivo experiments, as well as its extraction and quantification from biological samples.
Enzymatic Synthesis of 1-Acyl-sn-glycero-3-phosphocholines
This protocol describes a general method for the synthesis of 1-acyl lysophosphatidylcholines, which can be adapted for the synthesis of 1-Docosanoyl-sn-glycero-3-phosphocholine by using docosanoic acid. The enzymatic approach offers high regioselectivity.[6][7]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Docosanoic acid (Behenic acid)
-
Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)[7]
-
Anhydrous solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
-
Reaction vessel with temperature and vacuum control
Procedure:
-
Reaction Setup: In a reaction vessel, combine sn-glycero-3-phosphocholine and a molar excess of docosanoic acid.
-
Solvent and Enzyme Addition: Add the anhydrous solvent and molecular sieves to maintain a low water activity. Add the immobilized lipase to the mixture.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 55-65°C) under vacuum to remove water produced during the esterification.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction is complete, the immobilized enzyme can be removed by filtration.
-
Purification: The product, 1-Docosanoyl-sn-glycero-3-phosphocholine, is then purified from the reaction mixture. This can be challenging due to potential acyl migration.[9] Purification is often achieved by recrystallization or flash chromatography on silica (B1680970) gel, though the latter can promote acyl migration.[9]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of lysophospholipids in biological samples.[10][11]
Sample Preparation (from Plasma):
-
Internal Standard Addition: To a known volume of plasma, add a known amount of an appropriate internal standard, such as a deuterated or odd-chain lysophosphatidylcholine (B164491) (e.g., LPC 13:0 or LPC 19:0).[10][11]
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol. The Bligh-Dyer or Folch methods are commonly used.
-
Solvent Evaporation and Reconstitution: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
LC-MS/MS Analysis:
-
Chromatographic Separation: The lipid extract is injected onto a reverse-phase or HILIC column to separate the different lipid classes and species.
-
Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) in positive ion mode.
-
Quantification: Quantification is typically performed using multiple reaction monitoring (MRM). For lysophosphatidylcholines, a common precursor ion scan is for m/z 184.07, which corresponds to the phosphocholine headgroup. The specific precursor ion for 1-Docosanoyl-sn-glycero-3-phosphocholine ([M+H]⁺) would be monitored, along with its transition to the m/z 184.07 product ion. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.[10][11]
Biological Significance and Signaling Pathways
Lysophosphatidylcholines, including 1-Docosanoyl-sn-glycero-3-phosphocholine, are not merely structural components of membranes but also act as signaling molecules.[1][2] They are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[1] LPCs can exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), such as GPR4, GPR119, and G2A (GPR132).[12][13]
Lysophosphatidylcholine Signaling Pathway
The following diagram illustrates a generalized signaling pathway for lysophosphatidylcholines.
Caption: Generalized signaling pathway of 1-Docosanoyl-sn-glycero-3-phosphocholine.
Experimental Workflow for Lipid Analysis
The following diagram outlines a typical workflow for the analysis of lipids, including 1-Docosanoyl-sn-glycero-3-phosphocholine, from biological samples.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
